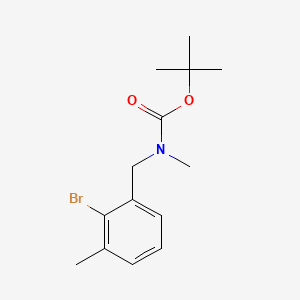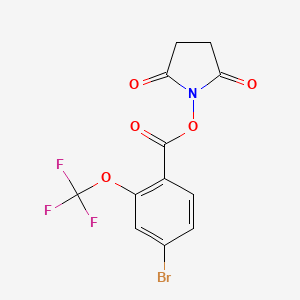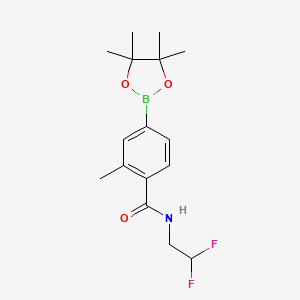
(R)-tert-Butyl 3-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tert-Butyl 3-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)pyrrolidine-1-carboxylate is an intriguing compound with applications across multiple scientific fields. This compound features a complex molecular structure that integrates multiple functional groups, which contribute to its diverse reactivity and utility in organic synthesis, medicinal chemistry, and more.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-Butyl 3-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl ester with a pyrrolidine derivative. The tert-butyl group is introduced to enhance the compound's stability and solubility. Reaction conditions often include the use of inert atmospheres and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound requires careful control of reaction parameters such as temperature, pressure, and pH. Catalysts and solvents may be employed to optimize the reaction rates and yield. Purification processes, including crystallization and chromatography, are vital to obtaining the compound in a form suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, resulting in the formation of corresponding oxides.
Reduction: : Reduction reactions may target the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: : Various substituents can be introduced to the pyrrolidine ring or ester moiety through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, alkyl groups, using reagents like alkyl halides and Grignard reagents.
Major Products
The major products from these reactions include oxides, alcohols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used in organic synthesis as an intermediate for constructing more complex molecules. Its stability and reactivity make it a valuable tool for chemists.
Biology
In biology, the compound may be employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals, where the compound's unique structure contributes to the specificity and efficacy of drug candidates.
Industry
In industry, it finds use in the production of specialized polymers and materials, owing to its stability and functional versatility.
Wirkmechanismus
The mechanism of action for (R)-tert-Butyl 3-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s functional groups facilitate binding to these targets, leading to the modulation of biochemical pathways. For example, its ester moiety can undergo hydrolysis, releasing active intermediates that engage in further biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tert-butyl esters and pyrrolidine derivatives. What sets (R)-tert-Butyl 3-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)pyrrolidine-1-carboxylate apart is its unique combination of functional groups, providing a distinct reactivity profile and application potential.
List of Similar Compounds
tert-Butyl pyrrolidine-1-carboxylate
N-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid
Pyrrolidine-1,2-dicarboxylate derivatives
This compound's distinctive features and versatile applications make it a subject of ongoing interest in various fields of research and industry.
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-7-6-10(9-16)8-13(20)23-17-11(18)4-5-12(17)19/h10H,4-9H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGQLCOUZHOLMS-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














